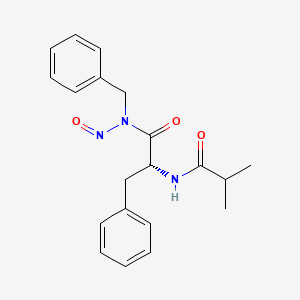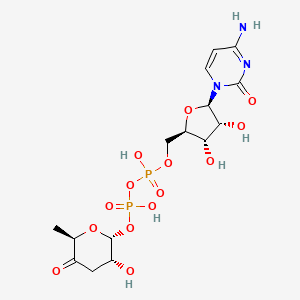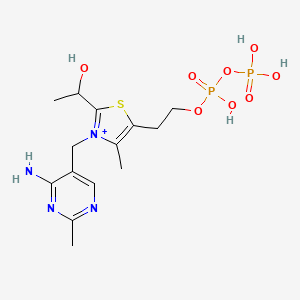
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium is a thiamine phosphate compound characterized by a 1-hydroxyethyl substituent at the 2-position on the thiazolium ring and an O-diphosphate moiety . It is a derivative of thiamine (vitamin B1) and plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often require the use of phosphorylating agents and controlled environments to ensure the stability of the compound.
Industrial Production Methods
Industrial production methods for 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps to ensure purity and yield optimization .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its chemical properties.
Substitution: The thiazolium ring and diphosphate moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiamine derivatives, while substitution reactions can produce a variety of thiamine-based compounds .
Wissenschaftliche Forschungsanwendungen
3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium involves its role as a cofactor for various enzymes. Upon binding to the enzyme’s active site, the compound quickly loses a proton, allowing the nucleophilic ylide carbon to add to the carbonyl carbon of pyruvate . This process is crucial for the catalytic cleavage of carbon-carbon bonds in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiamine (Vitamin B1): The parent compound of 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-((hydroxy(phosphonooxy)phosphoryl)oxy)ethyl)-2-(1-hydroxyethyl)-4-methylthiazol-3-ium, essential for carbohydrate metabolism.
Thiamine Monophosphate: A phosphorylated derivative of thiamine involved in various biochemical processes.
Thiamine Triphosphate: Another phosphorylated form of thiamine with distinct biological functions.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in specialized biochemical reactions. Its role as a cofactor in enzyme-catalyzed reactions distinguishes it from other thiamine derivatives .
Eigenschaften
CAS-Nummer |
10055-47-7 |
|---|---|
Molekularformel |
C14H23N4O8P2S+ |
Molekulargewicht |
469.37 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O8P2S/c1-8-12(4-5-25-28(23,24)26-27(20,21)22)29-14(9(2)19)18(8)7-11-6-16-10(3)17-13(11)15/h6,9,19H,4-5,7H2,1-3H3,(H4-,15,16,17,20,21,22,23,24)/p+1 |
InChI-Schlüssel |
RRUVJGASJONMDY-UHFFFAOYSA-O |
SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(C)O)CCOP(=O)(O)OP(=O)(O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-furanyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetic acid methyl ester](/img/structure/B1209473.png)
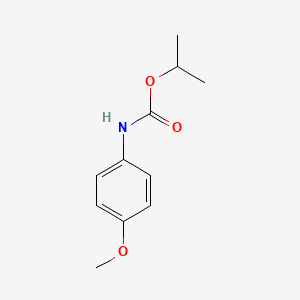
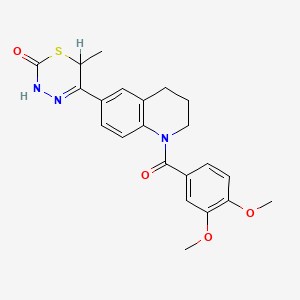
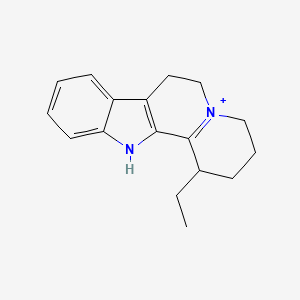
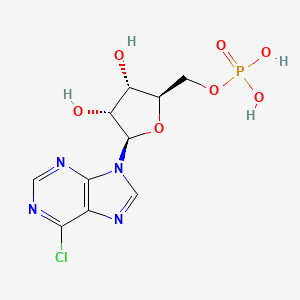
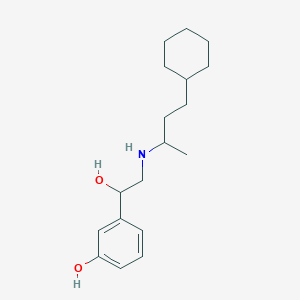
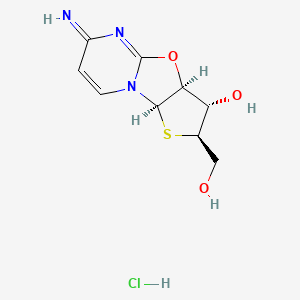
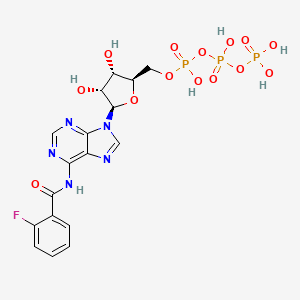

![[4-[2-(2-methoxyethoxy)ethylcarbamoyl]phenyl]mercury;hydrate](/img/structure/B1209489.png)

